molecular formula C16H24N4O4 B3229711 [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1289386-21-5

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B3229711
CAS No.: 1289386-21-5
M. Wt: 336.39 g/mol
InChI Key: PTKJKTUAPMZJNT-UHFFFAOYSA-N
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Description

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic compound featuring a cyclohexyl backbone modified with a tert-butyl carbamate group and a 5-nitro-pyridin-2-ylamino substituent. Its molecular formula is C₁₆H₂₄N₄O₄, with a molecular weight of 336.39 g/mol . The tert-butyl ester group enhances solubility in non-polar solvents and stabilizes the molecule against hydrolysis, while the nitro-pyridine moiety may confer electronic or steric effects relevant to biological or catalytic applications.

Properties

IUPAC Name

tert-butyl N-[2-[(5-nitropyridin-2-yl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-13-7-5-4-6-12(13)18-14-9-8-11(10-17-14)20(22)23/h8-10,12-13H,4-7H2,1-3H3,(H,17,18)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKJKTUAPMZJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127466
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-21-5
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[(5-nitro-2-pyridinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves a multistep process:

  • Formation of the Nitro Group:

  • Cyclohexyl Amine Coupling: : The nitro-pyridine is then reacted with cyclohexyl amine in the presence of a coupling agent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the pyridin-2-ylamino moiety.

  • Carbamate Formation: : The resulting compound is then treated with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In industrial settings, production is often scaled up by optimizing reaction conditions such as temperature, pressure, and the use of automated continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes several types of chemical reactions:

  • Oxidation: : The nitro group can be reduced to an amine under hydrogenation conditions.

  • Substitution Reactions: : The pyridine ring can participate in electrophilic substitution reactions, often facilitated by catalysts or under acidic conditions.

  • Hydrolysis: : The carbamate ester is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the free amine and tert-butyl alcohol.

Common Reagents and Conditions

  • Hydrogenation: : Using hydrogen gas with a palladium or platinum catalyst.

  • Electrophilic Substitution: : Often using reagents like halogens or nitro groups, in the presence of Lewis acids.

  • Hydrolysis: : Typically performed in aqueous acidic or basic solutions.

Major Products

  • Reduced Amines: : From reduction reactions.

  • Substituted Pyridine Derivatives: : From substitution reactions.

  • Amine and Alcohol: : From hydrolysis.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : Used as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.

Biology

  • Biochemical Studies: : Utilized in research focused on enzyme inhibitors and receptor binding studies.

Medicine

  • Drug Development:

Industry

  • Material Science: : Employed in the development of polymers and other advanced materials requiring specific structural properties.

Mechanism of Action

Molecular Targets and Pathways

  • Binding to Proteins: : The nitro-pyridinyl moiety can bind to specific amino acid residues in proteins, affecting their function.

  • Pathway Modulation: : Influences biological pathways by acting on enzymes or receptors involved in various biochemical processes.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester C₁₆H₂₄N₄O₄ 336.39 5-nitro-pyridine, cyclohexyl, tert-butyl Potential electronic/steric modulation
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester C₁₆H₂₄N₄O₄ 336.39 3-nitro-pyridine isomer Altered electronic effects
3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester C₁₅H₂₄N₄O₂ 292.38 Methyl-pyrazine, piperidine Reduced steric hindrance
[2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester C₁₅H₂₃N₃O₂ 277.36 Ethylamine, 4-methyl-benzyl Peptide synthesis applications
Daidzein-derived carbamic acid tert-butyl ester C₂₈H₃₄N₂O₇ 510.58 Isoflavone core, pentyl chain Non-estrogenic, structural hybrid

Research Findings and Implications

  • Nitro Position Effects : The 3-nitro and 5-nitro isomers (target compound vs. CAS 1289387-36-5) demonstrate how substituent positioning influences electronic properties. The 5-nitro group may enhance resonance stabilization compared to the 3-nitro analog .
  • Backbone Flexibility : Ethylamine or piperidine backbones (e.g., ) offer greater conformational flexibility than cyclohexyl systems, impacting their utility in drug design or catalysis.
  • Biological Activity : Isoflavone-derived esters (e.g., ) highlight the role of core structures in biological activity, contrasting with purely synthetic analogs lacking estrogenic effects.

Biological Activity

[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound classified as a carbamate. Its structure includes a nitro-substituted pyridine ring, which enhances its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N4O4C_{16}H_{24}N_{4}O_{4} with a molecular weight of 336.39 g/mol. The presence of the nitro group (–NO₂) and the pyridine ring contributes significantly to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have demonstrated:

  • Anticancer Activity : Interaction with cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. Inhibiting these kinases can lead to reduced proliferation of cancer cells.
  • Antimicrobial Properties : Potential effectiveness against multidrug-resistant pathogens, indicating its role in tackling infections.

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Anticancer Activity
    • In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when exposed to specific concentrations.
    • The structure-dependent nature of these compounds suggests that modifications can enhance their anticancer efficacy.
  • Antimicrobial Activity
    • Screening against clinically significant pathogens has shown promising results, particularly against strains resistant to conventional antibiotics.

Case Studies

Recent studies have highlighted the potential of this compound in various applications:

  • Study on Anticancer Efficacy : A study evaluated the cytotoxic effects of several derivatives on A549 cells. Results indicated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments, suggesting structural modifications can enhance efficacy .
  • Antimicrobial Screening : Another study screened derivatives against multidrug-resistant Klebsiella pneumoniae and Staphylococcus aureus, revealing significant antimicrobial potential, which could be beneficial in developing new antibiotics .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerA549 (lung cancer)100
AntimicrobialK. pneumoniae20
AntimicrobialS. aureus15

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of [2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester?

  • Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 20–80°C), solvent selection (e.g., dichloromethane or methanol for imine reduction), and reaction time (12–48 hours). The tert-butyl carbamate group is sensitive to acidic conditions, necessitating pH monitoring during deprotection steps. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodological Answer: Structure-based virtual screening using tools like AutoDock Vina or Glide can predict binding modes. Molecular dynamics (MD) simulations (100 ns trajectories) analyze stability via RMSD (<2 Å) and RMSF plots. For example, analogs of tert-butyl carbamates show hydrogen bonding with residues like GLN 189 and LEU 141 in SARS-CoV-2 Mpro, with Glide scores around −8.21 kcal/mol .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer: Use LC-MS (ESI+) for molecular weight confirmation (e.g., exact mass 372.103 g/mol) and NMR (1H/13C) to verify cyclohexyl and pyridinyl proton environments. IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted biological activity of this compound?

  • Methodological Answer: Discrepancies may arise from off-target interactions or assay conditions. Validate computational predictions (e.g., docking scores) with SPR (surface plasmon resonance) to measure binding kinetics (Ka/Kd). Compare in vitro IC50 values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Use mutagenesis (e.g., HIS 164A in SARS-CoV-2 Mpro) to confirm critical binding residues .

Q. What strategies enhance the metabolic stability of tert-butyl carbamate derivatives in vivo?

  • Methodological Answer: Introduce steric hindrance via cyclohexyl substituents to slow esterase-mediated hydrolysis. Deuterate labile C-H bonds (e.g., tert-butyl methyl groups) to prolong half-life. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .

Q. How do solvent polarity and pH influence the conformational dynamics of this compound?

  • Methodological Answer: Polar solvents (e.g., DMSO) stabilize the carbamate’s carbonyl group, favoring trans conformations. At pH < 5, protonation of the pyridinyl nitrogen induces cyclohexyl ring puckering, observed via NOESY (nuclear Overhauser effect) correlations. MD simulations in explicit solvent (TIP3P water) quantify solvent-accessible surface area (SASA) changes .

Q. What experimental and computational approaches elucidate structure-activity relationships (SAR) for analogs of this compound?

  • Methodological Answer: Synthesize derivatives with modified pyridinyl nitro groups (e.g., -CF3, -CN) and test inhibitory activity in enzyme assays. Pair with 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields. Free energy perturbation (FEP) calculations predict ∆∆G values for substitutions at the 5-nitro position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Reactant of Route 2
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[2-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester

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